molecular formula C9H10N4O2S2 B12790973 S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate CAS No. 51618-45-2

S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate

Cat. No.: B12790973
CAS No.: 51618-45-2
M. Wt: 270.3 g/mol
InChI Key: HKWRBJZYIKUKHX-UHFFFAOYSA-N
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Description

S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a chemical compound with the molecular formula C9H10N4O2S2 and a molecular weight of 270.331 Da . This compound is characterized by the presence of a tetrazole ring and a sulfonothioate group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfonothioate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the tetrazole ring and the sulfonothioate group, which imparts distinct chemical and biological properties.

Properties

CAS No.

51618-45-2

Molecular Formula

C9H10N4O2S2

Molecular Weight

270.3 g/mol

IUPAC Name

1-methyl-5-(4-methylphenyl)sulfonylsulfanyltetrazole

InChI

InChI=1S/C9H10N4O2S2/c1-7-3-5-8(6-4-7)17(14,15)16-9-10-11-12-13(9)2/h3-6H,1-2H3

InChI Key

HKWRBJZYIKUKHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C

Origin of Product

United States

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